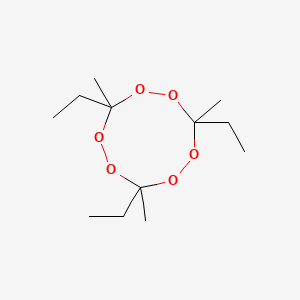
2-(4-Methoxyphenyl)-2-phenylacetic acid
Descripción general
Descripción
2-(4-Methoxyphenyl)-2-phenylacetic acid, also known as 2-MPPA, is an organic compound widely used in the synthesis of various chemicals. It is a white crystalline solid with a molecular weight of 242.3 g/mol and a melting point of 146-148°C. 2-MPPA has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology. This compound is used as a building block in the synthesis of various drugs and pharmaceuticals, and is also used as a reagent in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
2-(4-Methoxyphenyl)-2-phenylacetic acid serves as a precursor in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the formation of complex molecules that exhibit significant biological activity. For instance, derivatives of this compound have been explored for their potential therapeutic applications, including anti-inflammatory and analgesic effects .
Biomarker for Non-Small Cell Lung Cancer (NSCLC)
This compound has been identified as a plasma metabolite with high sensitivity and specificity values, serving as a biomarker for discriminating between NSCLC and healthy controls. It may play a protective role in preventing the development of lung cancer, highlighting its importance in oncological research .
Organic Synthesis
In organic chemistry, 2-(4-Methoxyphenyl)-2-phenylacetic acid is utilized in multicomponent reactions. It acts as a building block for synthesizing complex organic molecules, including those with potential applications in medicinal chemistry and materials science .
Chemical Intermediate
As a chemical intermediate, this compound is involved in the production of dyes, fragrances, and other fine chemicals. Its methoxy group makes it a versatile reagent for various chemical transformations, leading to the creation of value-added products .
Photosensitizers in PUVA Therapy
Derivatives of 2-(4-Methoxyphenyl)-2-phenylacetic acid are used as active photosensitizers in PUVA (psoralen and UVA) therapy. This application is particularly relevant in the treatment of skin diseases, where the compound’s ability to absorb light and initiate a photochemical reaction is beneficial .
Material Science
In material science, this compound contributes to the development of novel materials with specific optical properties. Its derivatives can be incorporated into polymers or coatings to impart desired characteristics such as UV resistance or fluorescence .
Analytical Chemistry
In analytical chemistry, 2-(4-Methoxyphenyl)-2-phenylacetic acid can be used as a standard or reference compound in chromatographic analyses. Its well-defined properties allow for accurate calibration and quantification of similar compounds in complex mixtures .
Catalysis
This compound finds application in catalysis, where it can act as a ligand for metal catalysts or as an organocatalyst itself. Its phenyl rings and functional groups provide a framework for facilitating various catalytic reactions, which are crucial in industrial processes .
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-13-9-7-12(8-10-13)14(15(16)17)11-5-3-2-4-6-11/h2-10,14H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLILURMTCOXPIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396011 | |
| Record name | 2-(4-Methoxyphenyl)-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-2-phenylacetic acid | |
CAS RN |
21749-83-7 | |
| Record name | 2-(4-Methoxyphenyl)-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Methoxyphenyl)(phenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















